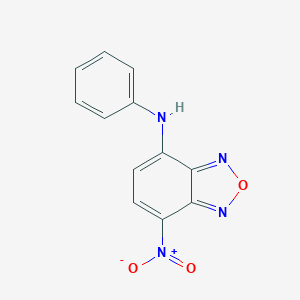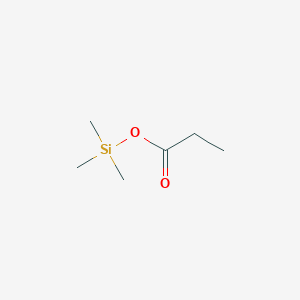
Trimethylsilyl propionate
Übersicht
Beschreibung
Trimethylsilyl propionate, also known as TMSP or TSP, is a chemical compound that contains a trimethylsilyl group . It is often used as an internal reference in nuclear magnetic resonance for aqueous solvents .
Synthesis Analysis
Trimethylsilyl derivatives of primary metabolites can be measured by gas chromatography–tandem mass spectrometry . The derivatization strategy necessary for analysis includes trimethylsilyl derivatization or its combination with methoximation . Derivatization products and reaction kinetics were carefully studied and compared .
Molecular Structure Analysis
The molecular formula of Trimethylsilyl propionate is C6H14O2Si . It has a molecular weight of 146.26 g/mol . The InChI string representation of the molecule is InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 .
Chemical Reactions Analysis
Trimethylsilyl derivatives of primary metabolites can be measured by gas chromatography–tandem mass spectrometry . The derivatization strategy necessary for analysis includes trimethylsilyl derivatization or its combination with methoximation . Derivatization products and reaction kinetics were carefully studied and compared .
Physical And Chemical Properties Analysis
Trimethylsilyl propionate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 114.4±9.0 °C at 760 mmHg . The vapour pressure is 20.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.3±3.0 kJ/mol . The flash point is 19.3±14.3 °C . The index of refraction is 1.399 . The molar refractivity is 40.3±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy
Trimethylsilyl propionate is often used as an internal reference in Nuclear Magnetic Resonance (NMR) spectroscopy for aqueous solvents . In NMR spectroscopy, it’s crucial to have a reference compound to compare the chemical shifts of other compounds in the sample. The unique properties of Trimethylsilyl propionate make it an excellent choice for this purpose.
Chemical Synthesis
Trimethylsilyl propionate can be used as a building block in chemical synthesis . Its unique structure allows it to participate in various chemical reactions, enabling the synthesis of a wide range of organic compounds.
Chromatography
In chromatography, Trimethylsilyl propionate can be used as a stationary phase . The trimethylsilyl group interacts with the analyte molecules, affecting their distribution between the stationary phase and the mobile phase, and thus influencing the separation process.
Lipid Research
Trimethylsilyl propionate is used in lipid research . It can be used to derivatize fatty acids, improving their volatility and thermal stability, which is particularly useful in gas chromatography.
Metabolite Studies
In metabolite studies, Trimethylsilyl propionate can be used to derivatize metabolites . This can improve the detection and quantification of metabolites in complex biological samples.
Stable Isotope Research
Trimethylsilyl propionate is used in stable isotope research . It can be used to introduce isotopic labels into organic compounds, facilitating their detection and quantification in isotope ratio mass spectrometry.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trimethylsilyl propionate, also known as Propanoic acid, TMS derivative , is a chemical compound that contains a trimethylsilyl group . This compound doesn’t have a specific biological target. Instead, it is primarily used as an internal reference in nuclear magnetic resonance (NMR) for aqueous solvents .
Mode of Action
The trimethylsilyl group in the compound is chemically inert and has a large molecular volume . This makes it useful in a number of applications, including as an internal standard in NMR spectroscopy . In NMR, it provides a reference peak against which other peaks in the spectrum can be compared.
Result of Action
The primary result of Trimethylsilyl propionate’s action is its utility in NMR spectroscopy . By serving as an internal reference, it allows for more accurate and reliable interpretation of NMR spectra. This can aid in the identification and characterization of other compounds.
Action Environment
The action of Trimethylsilyl propionate is influenced by the environment in which NMR spectroscopy is conducted. Factors such as the solvent used, temperature, and pH can affect the chemical shift of the Trimethylsilyl propionate peak in the NMR spectrum . Therefore, these factors must be carefully controlled during NMR experiments to ensure accurate and reliable results.
Eigenschaften
IUPAC Name |
trimethylsilyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRWXFOZLIWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168568 | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl propionate | |
CAS RN |
16844-98-7 | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
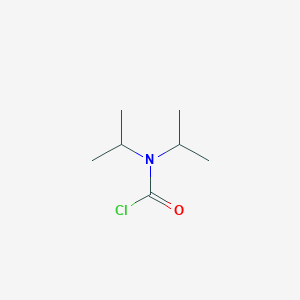

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
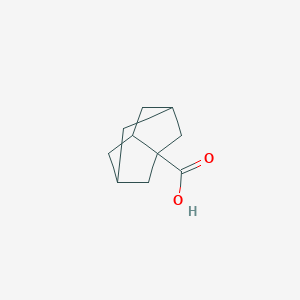

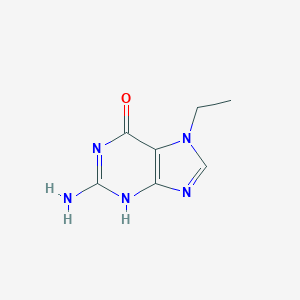

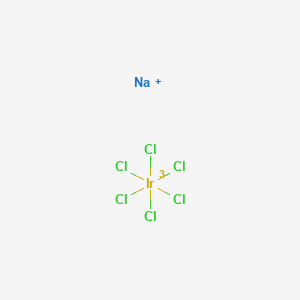
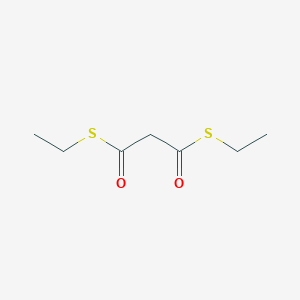
![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)

